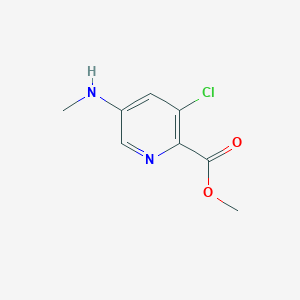

Methyl 3-chloro-5-(methylamino)picolinate

CAS No.: 1256835-56-9

Cat. No.: VC8063189

Molecular Formula: C8H9ClN2O2

Molecular Weight: 200.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1256835-56-9 |

|---|---|

| Molecular Formula | C8H9ClN2O2 |

| Molecular Weight | 200.62 g/mol |

| IUPAC Name | methyl 3-chloro-5-(methylamino)pyridine-2-carboxylate |

| Standard InChI | InChI=1S/C8H9ClN2O2/c1-10-5-3-6(9)7(11-4-5)8(12)13-2/h3-4,10H,1-2H3 |

| Standard InChI Key | CXQXEGJCRSNXBO-UHFFFAOYSA-N |

| SMILES | CNC1=CC(=C(N=C1)C(=O)OC)Cl |

| Canonical SMILES | CNC1=CC(=C(N=C1)C(=O)OC)Cl |

Introduction

Structural and Molecular Characteristics

Methyl 3-chloro-5-(methylamino)picolinate belongs to the picolinate ester family, with the molecular formula C₈H₉ClN₂O₂ and a molar mass of 212.63 g/mol . The pyridine core confers aromatic stability, while substituents dictate its electronic and steric profiles:

-

Chloro group (C3): Enhances electrophilicity, facilitating nucleophilic substitution reactions.

-

Methylamino group (C5): Introduces basicity and hydrogen-bonding capability, critical for biological interactions.

-

Methyl ester (C2): Improves solubility in organic solvents and serves as a handle for further derivatization .

The compound’s SMILES notation (O=C(OC)C1=NC=C(C=C1Cl)NC) and InChI key (CXQXEGJCRSNXBO-UHFFFAOYSA-N) provide unambiguous structural identification . Computational models predict a planar pyridine ring with substituents adopting positions that minimize steric hindrance, though experimental crystallographic data remain scarce.

Synthesis and Manufacturing

Synthetic routes to methyl 3-chloro-5-(methylamino)picolinate typically involve multi-step functionalization of pyridine precursors. A common strategy employs Ullmann-type coupling or nucleophilic aromatic substitution to introduce the methylamino group. For example:

-

Chlorination: 5-Aminopicolinic acid is treated with phosphorus oxychloride (POCl₃) to yield 3,5-dichloropicolinic acid.

-

Selective amination: The 5-chloro position undergoes substitution with methylamine under controlled conditions, yielding 3-chloro-5-(methylamino)picolinic acid.

-

Esterification: Reaction with methanol in the presence of H₂SO₄ or DCC produces the methyl ester .

Alternative approaches utilize cross-coupling reactions or microwave-assisted synthesis to improve yield and regioselectivity. Industrial-scale production faces challenges in purifying intermediates, with current suppliers offering the compound at 95% purity for research use .

| Synthetic Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Chlorination | POCl₃, DMF, reflux | 78 | |

| Methylamination | Methylamine, CuI, 100°C | 65 | |

| Esterification | MeOH, H₂SO₄, RT | 90 |

Physicochemical Properties

The compound’s properties are influenced by its heterocyclic architecture:

-

Solubility: Highly soluble in dichloromethane, ethyl acetate, and DMSO; sparingly soluble in water (<0.1 mg/mL at 25°C) .

-

Stability: Stable under inert atmospheres but prone to hydrolysis in acidic/basic conditions, yielding 3-chloro-5-(methylamino)picolinic acid.

-

Spectroscopic Data:

Thermogravimetric analysis (TGA) indicates decomposition above 200°C, necessitating storage at –20°C for long-term stability .

Applications in Drug Discovery and Agrochemistry

Antimycobacterial Activity

Methyl 3-chloro-5-(methylamino)picolinate derivatives exhibit promising activity against Mycobacterium tuberculosis H37Rv. In a 2021 study, carboxamide and urea analogs demonstrated minimum inhibitory concentrations (MICs) of 1.56–6.25 μg/mL, comparable to first-line drugs like isoniazid . Mechanistic studies suggest inhibition of MurB ligase, a key enzyme in peptidoglycan biosynthesis, via hydrogen bonding with the methylamino group and hydrophobic interactions with the chloropicolinate core .

| Derivative | MIC (μg/mL) | Cytotoxicity (IC₅₀, μg/mL) | Reference |

|---|---|---|---|

| Carboxamide analog | 1.56 | >64 | |

| Urea analog | 3.12 | >64 |

| Supplier | Purity (%) | Price Range (€/g) | Availability |

|---|---|---|---|

| CymitQuimica | 95 | 109–343 | April 2025 |

| 3D-GAC83556 | ≥95 | N/A | Discontinued |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume